N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Description
Propriétés
IUPAC Name |
N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-2-26-18-10-8-15(9-11-18)19-13-24-17(14-27-21(24)23-19)12-20(25)22-16-6-4-3-5-7-16/h8-11,13-14,16H,2-7,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSOQVVAWLMWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-aminocyclohexanone to form an intermediate, which is then cyclized to form the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with chloroacetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide are typically optimized for high yield and purity. These methods often involve the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to minimize side reactions and maximize the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[2,1-b]thiazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cytotoxic Activity
Key Findings:
- Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) demonstrated potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM). It also showed selectivity over HepG2 liver cancer cells (IC₅₀ = 22.6 μM) .
- Compound 5a (N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) had lower VEGFR2 inhibition (3.76% at 20 μM) compared to 5l (5.72%), indicating that chloro-substitution enhances target engagement .
- Ethoxy vs.
Table 1: Cytotoxic Activity of Selected Imidazo[2,1-b]thiazole Derivatives
*Estimated from analogous data.
Antimicrobial Activity
Key Findings:
- Compound 2c (N²-cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide) exhibited the highest antifungal activity among tested derivatives, while 2d (N²-(3-methylcyclohexylidene) analog) showed strong antibacterial effects .
- Compounds 3a-j (N²-arylidene derivatives) demonstrated variable antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MIC values influenced by the electronic nature of the arylidene substituents .
Table 2: Antimicrobial Activity of Selected Derivatives
Structural and Physicochemical Properties
Key Trends:
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-Br) exhibit higher melting points (e.g., 5f: 215–217°C) compared to methoxy-substituted analogs (e.g., 5h: 108–110°C) .
- Synthetic Yields : Piperazinyl and morpholinyl side chains (e.g., 5i, 5k) are synthesized in ~70–78% yields, while halogenated phenyl derivatives (e.g., 5l) require more steps, reducing yields to ~72% .
Table 3: Physicochemical Properties of Representative Compounds
Discussion and Outlook
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide shares structural similarities with compounds showing dual cytotoxic and antimicrobial activities. The ethoxy group may enhance bioavailability compared to nitro or chloro substituents, though this requires experimental validation. Future research should focus on:
Structure-Activity Relationship (SAR) Studies : Systematic variation of the ethoxy group and cyclohexylamide side chain.
Target Identification : Mechanisms underlying selectivity for cancer vs. microbial cells.
Pharmacokinetic Optimization : Addressing solubility challenges associated with hydrophobic substituents.
Activité Biologique
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a novel compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological implications.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to an acetamide moiety, with an imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways, leading to mitochondrial membrane depolarization and caspase activation.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HT-29 (Colon) | 10.7 | Mitochondrial depolarization |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacteria and fungi. Studies have shown varying degrees of effectiveness:
- Bacterial Activity : Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : More pronounced antifungal effects were noted, particularly against Candida albicans and Aspergillus niger.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (μg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bacterial |
| Escherichia coli | 100 | Bacterial |
| Candida albicans | 25 | Fungal |
| Aspergillus niger | 30 | Fungal |
Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 cells, treatment with N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V positivity, indicating enhanced apoptosis.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were performed using the agar well diffusion method against various pathogens. The compound exhibited notable inhibition zones compared to control antibiotics, particularly in fungal strains.
The biological activity of N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is attributed to its interaction with specific cellular targets:
- Apoptotic Pathways : The compound activates caspases and disrupts mitochondrial function.
- Cell Membrane Integrity : It may compromise bacterial cell membranes, leading to cell lysis.
Q & A
Q. Advanced
- Primary screening : NCI’s 3-cell line panel (leukemia, lung, prostate) at 10 μM .
- Secondary screening : Full 60-cell line panel (e.g., MDA-MB-231, HepG2) at five concentrations (10⁻⁴–10⁻⁸ M) to determine IC₅₀ values .
- Selectivity Index (SI) : Ratio of IC₅₀ in non-target (e.g., HepG2) vs. target (e.g., MDA-MB-231) cells. For example, SI = 22.6 μM (HepG2) / 1.4 μM (MDA-MB-231) ≈ 16.1, indicating high selectivity .
How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound class?
Q. Advanced
- Substituent variation : Replacing the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-Cl) enhances cytotoxicity (e.g., IC₅₀ = 1.4 μM vs. 5.2 μM for sorafenib) .
- N-cyclohexyl vs. N-aryl : Cyclohexyl improves lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neurological targets .
- Hydrazide modifications : Adding carbothioamide groups (e.g., compound 37a) boosts aldose reductase inhibition (25.41% at 20 μM) .
What methodologies are used to assess enzyme inhibitory activity (e.g., aldose reductase) for this compound?
Q. Advanced
-
Enzyme isolation : Aldose reductase is extracted from rat kidneys and purified via affinity chromatography .
-
UV spectrophotometry : Measures NADPH depletion at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) over 5–30 minutes. Inhibition rates are calculated as:
Compound 37a showed 25.41% inhibition at 20 μM .
How can researchers address contradictions in cytotoxicity data across different cell lines?
Q. Advanced
- Mechanistic profiling : Use transcriptomics to identify differential gene expression (e.g., VEGFR2 inhibition in MDA-MB-231 vs. HepG2) .
- Metabolic stability assays : Compare hepatic clearance rates (e.g., CYP3A4 metabolism in HepG2) to explain resistance .
- 3D tumor spheroids : Validate 2D monolayer data in physiologically relevant models to account for microenvironmental factors .
What in vivo models are appropriate for pharmacokinetic and toxicity studies of this compound?
Q. Advanced
- Rodent models : Wistar rats for bioavailability studies (oral vs. intravenous administration) and toxicity profiling (LD₅₀ determination) .
- Xenograft models : Immunodeficient mice implanted with MDA-MB-231 tumors to assess efficacy (e.g., tumor volume reduction) and systemic toxicity .
- Pharmacokinetic parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC₀–24h via LC-MS/MS .
How can computational modeling predict binding interactions between this compound and VEGFR2?
Q. Advanced
- Docking simulations : Use AutoDock Vina to model interactions with VEGFR2’s ATP-binding pocket (PDB: 4ASD). Key residues: Lys868 (hydrogen bonding) and Cys919 (hydrophobic interactions) .
- MD simulations : Analyze stability over 100 ns (GROMACS) to validate binding free energy (ΔG ≤ -9.5 kcal/mol) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize analogs .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
